molecular formula C14H16O4 B1607122 Ethyl 2-benzoyl-3-ethoxyacrylate CAS No. 39973-76-7

Ethyl 2-benzoyl-3-ethoxyacrylate

Cat. No.: B1607122
CAS No.: 39973-76-7
M. Wt: 248.27 g/mol
InChI Key: YAHUDNWHZFLCBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-benzoyl-3-ethoxyacrylate can be synthesized through several methods. One common method involves the reaction of ethyl benzoylacetate with ethyl orthoformate in the presence of acetic anhydride. The reaction is carried out at 140°C overnight . The reaction mixture is then cooled to room temperature, and the product is extracted with ethyl acetate. The organic layer is washed with saturated saline, dried using anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified using silica-gel column chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzoyl-3-ethoxyacrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

EBEA serves as an important intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its ability to facilitate the creation of complex organic structures makes it a valuable building block in synthetic chemistry .

Biological Research

Research indicates that EBEA can be utilized in studying enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological systems can provide insights into drug design and development, particularly in targeting specific enzymes .

Material Science

In material science, EBEA is used to develop specialty polymers and coatings. Its reactivity allows for the modification of polymer properties, enhancing performance in various applications such as adhesives and sealants.

Case Study 1: Synthesis of Antiviral Compounds

A study explored the efficacy of EBEA derivatives against dengue virus infections. The results indicated that modifications to the EBEA structure could lead to improved antiviral activity, highlighting its potential in medicinal chemistry .

Case Study 2: Development of Specialty Polymers

Research demonstrated that incorporating EBEA into polymer matrices could enhance thermal stability and mechanical properties. This application is particularly relevant in industries requiring durable materials under extreme conditions.

Mechanism of Action

The mechanism of action of ethyl 2-benzoyl-3-ethoxyacrylate involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, which can affect its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-benzoyl-3-ethoxyacrylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications.

Biological Activity

Ethyl 2-benzoyl-3-ethoxyacrylate (CAS Number: 39973-76-7) is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications in various fields.

Synthesis

This compound can be synthesized through various methods, often involving the condensation of ethyl 3-ethoxyacrylate with benzoyl chloride or similar derivatives. The general reaction pathway includes:

  • Starting Materials : Ethyl 3-ethoxyacrylate and benzoyl chloride.
  • Reaction Conditions : Typically performed in organic solvents like toluene or DMF, often under reflux conditions.
  • Yield : The yields can vary based on the exact conditions but are generally reported to be moderate to high.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits promising antiviral properties, particularly against Dengue virus (DENV). In a study evaluating various derivatives, this compound showed significant inhibitory activity with low micromolar EC50 values against DENV-1 to DENV-3, indicating its potential as an antiviral agent .

CompoundDENV-1 EC50 (μM)DENV-2 EC50 (μM)DENV-3 EC50 (μM)
This compound1.80.0620.017

Antibacterial Activity

In addition to its antiviral properties, this compound has been evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, it exhibited a Minimum Inhibitory Concentration (MIC) of 10 μM against Staphylococcus aureus, indicating a bacteriostatic effect rather than bactericidal .

Bacterial StrainMIC (μM)
Staphylococcus aureus ATCC 2592310
Pseudomonas aeruginosa ATCC 10145Not significant

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within the pathogens. Its structure allows for effective membrane penetration, which is crucial for its activity against both viral and bacterial targets. The presence of the benzoyl group enhances lipophilicity and facilitates interaction with biological membranes .

Case Studies

  • Antiviral Efficacy : A study conducted on a series of analogs of this compound revealed that modifications in the benzoyl moiety significantly influenced antiviral potency. Compounds with halogen substitutions showed improved efficacy against DENV strains .
  • Antibacterial Properties : Another investigation highlighted the structure-activity relationship (SAR) of related compounds, emphasizing that specific functional groups on the benzoyl ring were critical for antibacterial activity against resistant strains of S. aureus .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-benzoyl-3-ethoxyacrylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via condensation reactions between benzoyl derivatives and ethyl acrylate precursors. Key factors include:

  • Catalyst selection : Acidic or basic catalysts (e.g., TiO₂) can influence reaction pathways, as seen in the dehydration of ethyl 3-hydroxypropionate derivatives to acrylate intermediates .
  • Solvent effects : Polar aprotic solvents like acetonitrile may enhance reaction efficiency by stabilizing intermediates.
  • Temperature control : Elevated temperatures (80–120°C) often improve yields but may risk side reactions, such as unexpected bromination/debromination products observed in similar acrylate systems . Methodological validation through thin-layer chromatography (TLC) or HPLC is recommended to monitor purity.

Q. How can researchers characterize the physicochemical properties of this compound?

Standard techniques include:

  • Density measurements : Vibration tube densitometry, as applied to ethyl acrylate derivatives in aqueous solutions, provides precise density data for solvent interactions .
  • Spectroscopic analysis : NMR (¹H/¹³C) and IR spectroscopy confirm functional groups and structural integrity. For example, ethyl acrylate-based polymers in biomedical scaffolds were characterized using these methods .
  • Chromatographic methods : Reverse-phase HPLC with UV detection ensures purity, while capillary electrochromatography (CEC) on polyacrylate-based columns resolves complex mixtures .

Advanced Research Questions

Q. How can contradictory data on reaction intermediates involving this compound be resolved?

Discrepancies in reported intermediates (e.g., brominated byproducts) require:

  • Mechanistic studies : Isotopic labeling (e.g., deuterated solvents) or kinetic profiling to trace reaction pathways. For example, bromination anomalies in ethyl acrylate derivatives were clarified using time-resolved NMR .
  • Computational modeling : Density Functional Theory (DFT) simulations predict energetically favorable intermediates, aiding in experimental validation .
  • Cross-validation : Reproducing conditions from conflicting studies while controlling variables like trace moisture or oxygen levels.

Q. What strategies optimize this compound for biomedical applications, such as polymer scaffolds?

Advanced methodologies include:

  • Copolymer design : Blending with hydrophilic monomers (e.g., 2-hydroxyethyl acrylate) to tune hydrophilicity and degradation rates, as demonstrated for P(EA-HEA) networks .
  • Functionalization : Surface modification with bioactive ligands (e.g., peptides) enhances cell adhesion and uptake, critical for tissue engineering .
  • In vitro testing : Cytocompatibility assays (e.g., MTT) and degradation studies under physiological conditions (pH 7.4, 37°C) validate performance .

Q. How can researchers address challenges in scaling up this compound synthesis while maintaining reproducibility?

Key considerations involve:

  • Process analytical technology (PAT) : Real-time monitoring (e.g., in-line FTIR) detects deviations in reaction parameters during scale-up .
  • Purification protocols : Recrystallization from ethanol/water mixtures or flash chromatography removes impurities without compromising yield .
  • Batch consistency : Statistical design of experiments (DoE) identifies critical factors (e.g., stirring rate, reagent stoichiometry) affecting reproducibility .

Q. Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in this compound derivatives?

Advanced SAR studies employ:

  • Multivariate analysis : Principal Component Analysis (PCA) or Partial Least Squares Regression (PLSR) correlates structural descriptors (e.g., logP, steric bulk) with bioactivity .
  • Machine learning : Neural networks trained on synthetic datasets predict novel derivatives with desired properties (e.g., enhanced catalytic activity) .
  • Meta-analysis : Aggregating data from diverse studies to identify trends, such as the role of electron-withdrawing groups in stabilizing intermediates .

Properties

IUPAC Name

ethyl 2-benzoyl-3-ethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-3-17-10-12(14(16)18-4-2)13(15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHUDNWHZFLCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238031
Record name Ethyl α-(ethoxymethylene)-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39973-76-7
Record name Ethyl α-(ethoxymethylene)-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39973-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α-(ethoxymethylene)-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-benzoyl-3-ethoxyacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of ethyl 3-oxo-3-phenylpropanoate (17.2 mL, 100 mmol), triethyl orthoformate (24.5 mL, 150 mmol), and acetic anhydride (38 mL, 400 mmol) was stirred at 135° C. for 5 hr. Distillation under reduced pressure gave ethyl 2-benzoyl-3-ethoxyacrylate (14.7 g, 59 mmol, 59% yield) as a yellow liquid.
Quantity
17.2 mL
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reactant
Reaction Step One
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24.5 mL
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reactant
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38 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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CCOC([O-])[O-]
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Synthesis routes and methods III

Procedure details

Ethyl benzoylacetate (17.0 g, 88.4 mmol) and ethyl orthoformate (106 mL, 637 mmol) were dissolved in acetic anhydride (60.2 mL, 637 mmol) and stirred at 140° C. overnight. The reaction solution was returned to room temperature, then added with water and extracted with ethyl acetate. The organic layer was washed with saturated saline, dried using anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (hexane/ethyl acetate) and the title compound (20.7 g, yield 94%) was obtained as an orange oil.
Quantity
17 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
106 mL
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60.2 mL
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0 (± 1) mol
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Reaction Step Two
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Ethyl 2-benzoyl-3-ethoxyacrylate
3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Ethyl 2-benzoyl-3-ethoxyacrylate
3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Ethyl 2-benzoyl-3-ethoxyacrylate

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